Cas no 230291-48-2 (methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate)

メチル4-フルオロ-2,3-ジヒドロ-1H-インドール-2-カルボキシレートは、フッ素置換されたインドリン骨格を有する有機化合物です。分子内にフッ素原子とエステル基を併せ持つため、医薬品中間体として高い有用性を示します。特にフッ素原子の導入により、代謝安定性の向上や脂溶性の調整が可能となります。カルボキシレートエステル部位はさらなる誘導体化に適しており、多様な構造変換が可能です。結晶性が良好で取扱いやすく、有機合成における出発物質として優れた特性を有しています。

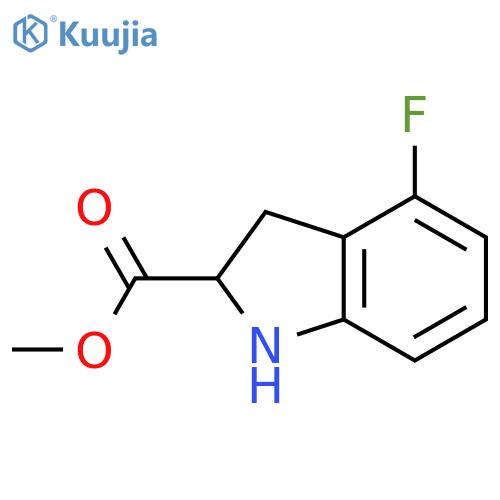

230291-48-2 structure

商品名:methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-2-carboxylic acid, 4-fluoro-2,3-dihydro-, methyl ester

- methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate

-

- インチ: 1S/C10H10FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-4,9,12H,5H2,1H3

- InChIKey: BJIQSRHNBMNKNR-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(F)=CC=C2)CC1C(OC)=O

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-136050-0.5g |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 0.5g |

$1426.0 | 2023-02-15 | ||

| Enamine | EN300-136050-0.05g |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 0.05g |

$1247.0 | 2023-02-15 | ||

| Enamine | EN300-136050-5.0g |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 5.0g |

$4308.0 | 2023-02-15 | ||

| Enamine | EN300-136050-2.5g |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 2.5g |

$2912.0 | 2023-02-15 | ||

| Enamine | EN300-136050-1000mg |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 1000mg |

$1485.0 | 2023-09-30 | ||

| Enamine | EN300-136050-500mg |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 500mg |

$1426.0 | 2023-09-30 | ||

| Enamine | EN300-136050-50mg |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 50mg |

$1247.0 | 2023-09-30 | ||

| Enamine | EN300-136050-100mg |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 100mg |

$1307.0 | 2023-09-30 | ||

| Enamine | EN300-136050-0.25g |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 0.25g |

$1366.0 | 2023-02-15 | ||

| Enamine | EN300-136050-5000mg |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate |

230291-48-2 | 5000mg |

$4309.0 | 2023-09-30 |

methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate 関連文献

-

Soumaila Zebret,Elena Torres,Enzo Terreno,Laure Guénée,Carmine Senatore,Josef Hamacek Dalton Trans., 2011,40, 4284-4290

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

230291-48-2 (methyl 4-fluoro-2,3-dihydro-1H-indole-2-carboxylate) 関連製品

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2039-76-1(3-Acetylphenanthrene)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬